molecular formula C12H18N2O2 B8675566 7-(Pyridin-2-ylamino)heptanoic acid

7-(Pyridin-2-ylamino)heptanoic acid

Cat. No.: B8675566
M. Wt: 222.28 g/mol
InChI Key: ICWPIIMCMAPPCV-UHFFFAOYSA-N
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Description

7-(Pyridin-2-ylamino)heptanoic acid is a heptanoic acid derivative featuring a pyridin-2-ylamino substituent at the seventh carbon. The pyridine moiety introduces aromaticity and hydrogen-bonding capabilities, influencing solubility, stability, and interactions with biological targets .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

7-(pyridin-2-ylamino)heptanoic acid

InChI

InChI=1S/C12H18N2O2/c15-12(16)8-3-1-2-5-9-13-11-7-4-6-10-14-11/h4,6-7,10H,1-3,5,8-9H2,(H,13,14)(H,15,16)

InChI Key

ICWPIIMCMAPPCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reactants

The synthesis of 7-(pyridin-2-ylamino)heptanoic acid via organolithium intermediates begins with the reaction of N-(6-bromo-2-pyridyl)-2,2-dimethyl-propanamide (III) with n-hexyllithium in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere. This step generates a lithiated intermediate, which is subsequently treated with 1-methyl-piperidine-4-carboxylic acid methoxy-methyl amide (IVa) at temperatures between -70°C and 0°C. The reaction proceeds through nucleophilic addition, where the lithiated pyridine derivative attacks the carbonyl group of the amide, forming a transient tetrahedral intermediate that collapses to yield the desired product.

Reaction Conditions and Catalysts

Critical to this method is maintaining a strict temperature range of -70°C during the lithiation step to prevent side reactions. The use of THF as a solvent ensures solubility of the organolithium species, while triethylamine is added post-reaction to neutralize excess acid during workup. After quenching with a saturated ammonium chloride solution, the mixture is extracted with methylene chloride, and the organic phase is dried via vacuum distillation. This method achieves an 85% yield after purification, as demonstrated in scaled industrial protocols.

Purification and Yield Optimization

Purification involves sequential extractions with ethyl acetate and aqueous hydrochloric acid to isolate the product from unreacted starting materials and byproducts. Azeotropic distillation with 2-methyl-tetrahydrofuran further reduces water content to below 0.1%, ensuring high purity. Industrial adaptations of this method employ continuous flow reactors to enhance reproducibility and reduce production costs, though the cryogenic requirements remain a logistical challenge.

Alkaline Hydrolysis Method

Procedure Overview

An alternative synthesis involves the alkaline hydrolysis of 7-(dipyridin-2-ylamino)heptanoic acid (CNDPA) precursor. In this method, CNDPA is dissolved in a 1:1 mixture of ethanol and water, followed by the addition of sodium hydroxide to adjust the pH to 10–12. The solution is stirred vigorously for 24 hours at room temperature, during which the ester groups undergo saponification to form the carboxylic acid moiety.

Purity and Characterization

The final product is characterized by nuclear magnetic resonance (NMR) and mass spectrometry, with spectral data confirming the absence of dipyridylamine byproducts. Recrystallization from hot ethanol further enhances purity, though the method’s reliance on stoichiometric acid-base adjustments may introduce variability in batch-to-batch consistency.

Comparative Analysis of Synthesis Methods

Efficiency and Practicality

The organolithium route offers superior yield (85%) but requires specialized equipment for cryogenic reactions and inert atmosphere management. In contrast, the alkaline hydrolysis method sacrifices yield for operational simplicity, making it preferable for small-scale academic research.

Industrial Scalability

Continuous flow reactors are employed in the organolithium method to mitigate the challenges of low-temperature batch processing, enabling kilogram-scale production. The alkaline method, while scalable, necessitates large volumes of solvents for extraction, increasing waste generation.

Table 1: Comparison of Synthetic Methods

ParameterOrganolithium MethodAlkaline Hydrolysis
Yield85%Not reported
Reaction Temperature-70°C to 0°CRoom temperature
Key Reactantsn-Hexyllithium, THFNaOH, HCl
Purification StrategyAzeotropic distillationAcid precipitation
ScalabilityIndustrialLaboratory

Industrial Production Considerations

Process Optimization

Industrial adaptations of the organolithium method prioritize solvent recovery and catalyst recycling to reduce costs. For instance, THF is distilled and reused, while triethylamine is neutralized and removed as a phosphate salt during workup .

Chemical Reactions Analysis

Types of Reactions: 7-(Pyridin-2-ylamino)heptanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyridylamino group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: 7-(Pyridin-2-ylamino)heptanoic acid is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biological molecules makes it a valuable tool for probing biochemical processes .

Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and as a building block for advanced materials .

Mechanism of Action

The mechanism of action of 7-(Pyridin-2-ylamino)heptanoic acid involves its interaction with specific molecular targets. The pyridylamino group can bind to active sites of enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

7-(3-Pyridinyl)heptanoic Acid
  • Structure : Differs by the pyridine substitution at the 3-position instead of the 2-position.
  • Bioactivity: Found in Balanites aegyptiaca seed extracts, which demonstrated antidiabetic properties. The 3-pyridinyl variant may exhibit different binding affinities compared to the 2-ylamino analog due to altered electronic and steric effects .
2-(Pyridin-2-ylamino)benzoic Acid
  • Structure: A benzoic acid derivative with a pyridin-2-ylamino group.
  • Commercial Status: Discontinued (CymitQuimica), suggesting challenges in synthesis, stability, or market demand. In contrast, 7-(Pyridin-2-ylamino)heptanoic acid’s aliphatic chain may confer better solubility and reduced metabolic degradation .
7-Oxo-7-(phenylamino)heptanoic Acid
  • Structure : Replaces the pyridine ring with a phenyl group and introduces a ketone at C5.
  • Literature: Studied in Bioorganic and Medicinal Chemistry Letters, highlighting its role as a synthetic intermediate.

Physicochemical Properties

Property Ethyl 2-(piperidin-4-yl)acetate Inferred Trends for this compound
Log Po/w 0.87 Higher (due to aromatic pyridine)
Hydrogen Bond Donors 1 2 (pyridine N and NH)
TPSA 40.5 Ų ~70–80 Ų (pyridine increases polar surface area)
Bioavailability Moderate Potentially lower (higher polarity)

The pyridine ring likely enhances solubility in polar solvents compared to phenyl analogs but may reduce membrane permeability .

Agricultural vs. Pharmaceutical Uses

Heptanoic acid derivatives like quinmerac (7-chloro-3-methyl-8-quinolinecarboxylic acid) are used as herbicides, emphasizing the role of halogen and quinoline groups in agrochemical activity. In contrast, this compound’s nitrogen-rich structure aligns with drug design principles for human therapeutics .

Q & A

Q. How can I ensure reproducibility in the synthesis of 7-(Pyridin-2-ylamino)heptanoic acid?

Answer: Reproducibility requires meticulous documentation of reaction conditions (solvent, temperature, stoichiometry), purification methods (e.g., column chromatography gradients), and characterization data. Include NMR (¹H/¹³C), HPLC purity (>95%), and mass spectrometry (MS) results in the main manuscript. For multi-step syntheses, provide intermediate characterization in supplementary materials. Adhere to guidelines for experimental sections, such as specifying catalyst batches and solvent suppliers to minimize variability .

Q. What characterization techniques are essential for confirming the identity of this compound?

Answer:

  • Structural confirmation: Use ¹H/¹³C NMR to verify pyridine ring protons (δ 8.1–8.5 ppm) and heptanoic acid chain protons (δ 1.2–2.4 ppm).
  • Purity assessment: HPLC with UV detection (λ = 254 nm) and MS for molecular ion confirmation ([M+H]⁺).
  • Elemental analysis: Validate empirical formula (C₁₂H₁₈N₂O₂) to ensure absence of residual solvents or salts.
    For novel derivatives, include X-ray crystallography if crystalline forms are obtainable .

Q. What solvent systems are optimal for studying the solubility of this compound?

Answer: Conduct phase solubility analysis in polar aprotic solvents (DMSO, DMF) for dissolution and aqueous buffers (pH 4–9) for physiological relevance. Use dynamic light scattering (DLS) to detect aggregation in aqueous media. Pre-saturate solvents with nitrogen to avoid oxidative degradation during solubility trials .

Q. How do I design a stability study for this compound under varying storage conditions?

Answer:

  • Temperature: Test degradation kinetics at 4°C (short-term), –20°C (long-term), and 40°C (accelerated stability).
  • Light sensitivity: Compare amber vs. clear vials under UV/visible light exposure.
  • Analytical endpoints: Monitor via HPLC for degradation products (e.g., pyridine ring oxidation or hydrolysis of the heptanoic acid chain). Include mass balance calculations to account for unobserved degradation .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in novel reaction environments?

Answer:

  • Quantum chemical modeling: Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
  • Reactivity descriptors: Analyze Fukui indices to identify regions prone to radical or ionic attacks.
  • Solvent effects: Apply COSMO-RS models to simulate solvation energies in non-standard solvents (e.g., ionic liquids). Validate predictions with experimental kinetic studies .

Q. What experimental strategies resolve contradictions between theoretical predictions and observed biological activity of this compound derivatives?

Answer:

  • Structure-activity relationship (SAR) refinement: Synthesize analogs with systematic modifications (e.g., pyridine substitution or chain length variation) to isolate conflicting variables.
  • Biophysical assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities against theoretical docking scores.
  • Metabolite profiling: Identify in vivo degradation products via LC-MS/MS to assess whether observed activity stems from the parent compound or metabolites .

Q. How can surface chemistry interactions of this compound be analyzed at the nanoscale?

Answer:

  • Microspectroscopic imaging: Employ AFM-IR (atomic force microscopy-infrared spectroscopy) to map adsorption patterns on model surfaces (e.g., silica or lipid bilayers).
  • Oxidative stability: Use X-ray photoelectron spectroscopy (XPS) to track changes in nitrogen oxidation states on surfaces exposed to ambient ozone.
  • Comparative studies: Contrast adsorption behavior with structurally related compounds (e.g., 2-(Pyridin-2-ylamino)benzoic acid) to isolate chain-length effects .

Q. What methodologies validate batch-to-batch consistency in custom-synthesized this compound?

Answer:

  • QC protocols: Require MS and ¹H NMR for every batch. For sensitive assays (e.g., enzyme inhibition), add peptide content analysis via amino acid analysis (AAA).
  • Impurity profiling: Use high-resolution MS to identify trace side-products (e.g., N-alkylated pyridine derivatives).
  • Statistical analysis: Apply multivariate analysis (PCA) to chromatographic data to detect subtle batch variations .

Methodological Notes

  • Data contradiction analysis: Always cross-validate computational predictions with orthogonal experimental techniques (e.g., spectroscopy vs. crystallography) .
  • Advanced synthesis: For functionalization (e.g., azide derivatives), prioritize click chemistry protocols to maintain regioselectivity .
  • Literature rigor: Cite primary sources for known compounds and prioritize peer-reviewed journals over commercial databases .

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